molecular formula C14H14FN3O B12232431 1-Cyclopropyl-3-{[(2-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one

1-Cyclopropyl-3-{[(2-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Cat. No.: B12232431
M. Wt: 259.28 g/mol
InChI Key: GETLZIVUXJMOLU-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-{[(2-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclopropyl group, a fluorophenyl group, and a dihydropyrazinone core, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-{[(2-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of the cyclopropyl group, the introduction of the fluorophenyl group, and the construction of the dihydropyrazinone core. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-{[(2-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Substitution reactions can occur at the cyclopropyl or fluorophenyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Scientific Research Applications

1-Cyclopropyl-3-{[(2-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-{[(2-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-3-{[(2-chlorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one
  • 1-Cyclopropyl-3-{[(2-bromophenyl)methyl]amino}-1,2-dihydropyrazin-2-one

Uniqueness

1-Cyclopropyl-3-{[(2-fluorophenyl)methyl]amino}-1,2-dihydropyrazin-2-one is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it distinct from similar compounds with different halogen substitutions.

Properties

Molecular Formula

C14H14FN3O

Molecular Weight

259.28 g/mol

IUPAC Name

1-cyclopropyl-3-[(2-fluorophenyl)methylamino]pyrazin-2-one

InChI

InChI=1S/C14H14FN3O/c15-12-4-2-1-3-10(12)9-17-13-14(19)18(8-7-16-13)11-5-6-11/h1-4,7-8,11H,5-6,9H2,(H,16,17)

InChI Key

GETLZIVUXJMOLU-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=CN=C(C2=O)NCC3=CC=CC=C3F

Origin of Product

United States

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